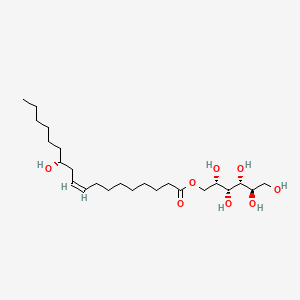
D-Glucitol mono(12-hydroxyoleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol mono(12-hydroxyoleate): is an ester derived from D-glucitol (also known as sorbitol) and 12-hydroxyoleic acid. This compound is notable for its amphiphilic properties, making it useful in various applications, including as a surfactant and emulsifier. The molecular formula of D-Glucitol mono(12-hydroxyoleate) is C24H46O8 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Glucitol mono(12-hydroxyoleate) can be synthesized through esterification reactions. One common method involves the reaction of D-glucitol with 12-hydroxyoleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of D-Glucitol mono(12-hydroxyoleate) often involves continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process, offering a more environmentally friendly and efficient production method .
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucitol mono(12-hydroxyoleate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of new ester or amide derivatives.
Applications De Recherche Scientifique
D-Glucitol mono(12-hydroxyoleate) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential in creating stable emulsions for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of D-Glucitol mono(12-hydroxyoleate) primarily involves its amphiphilic nature, allowing it to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating the formation of micelles and other self-assembled structures. These properties are crucial in applications such as drug delivery, where the compound can encapsulate hydrophobic drugs and enhance their solubility and bioavailability .
Comparaison Avec Des Composés Similaires
D-Glucitol (Sorbitol): A sugar alcohol used as a sweetener and humectant.
12-Hydroxyoleic Acid: A fatty acid with hydroxyl functionality, used in the synthesis of various esters.
D-Glucitol di(12-hydroxyoleate): An ester with two 12-hydroxyoleic acid moieties, offering different amphiphilic properties.
Uniqueness: D-Glucitol mono(12-hydroxyoleate) is unique due to its specific balance of hydrophilic and hydrophobic regions, making it particularly effective as an emulsifier and surfactant.
Propriétés
Numéro CAS |
83707-54-4 |
|---|---|
Formule moléculaire |
C24H46O8 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C24H46O8/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(29)32-18-21(28)24(31)23(30)20(27)17-25/h9,12,19-21,23-28,30-31H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20-,21+,23-,24-/m1/s1 |
Clé InChI |
HFXGNTFMIMBHFO-FLBNFWFRSA-N |
SMILES isomérique |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


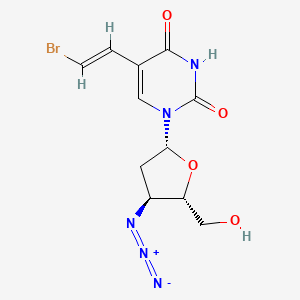
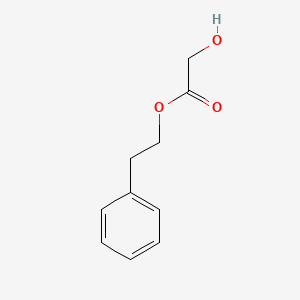
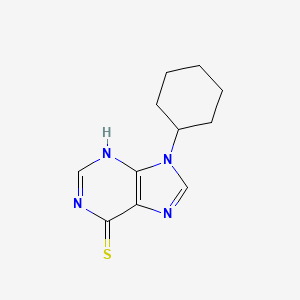
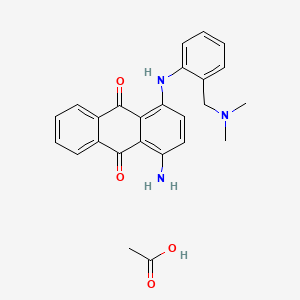
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
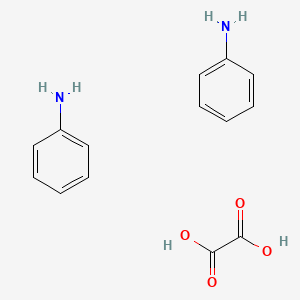
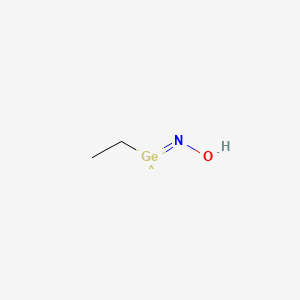
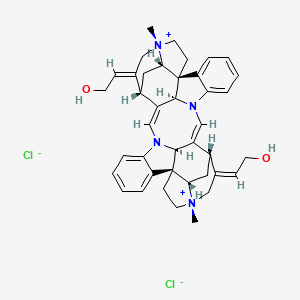
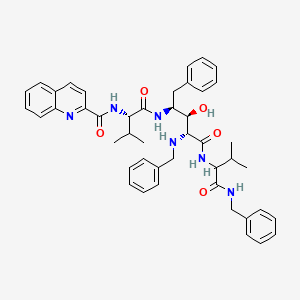
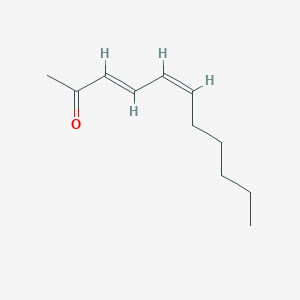
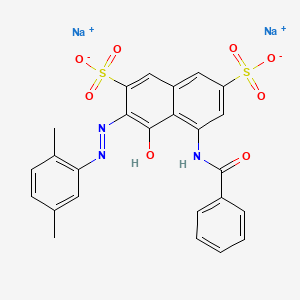
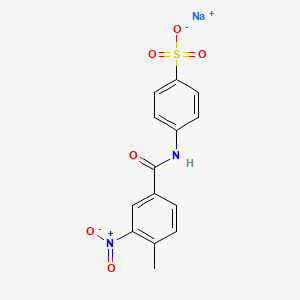
![1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15184417.png)
![4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B15184427.png)
